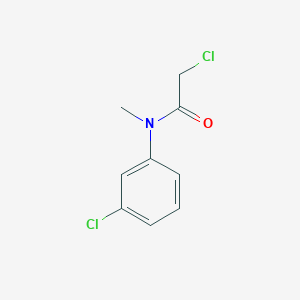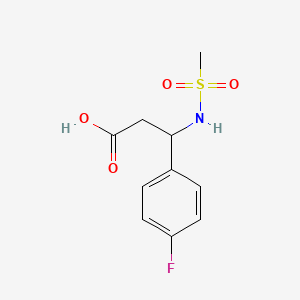
2-chloro-N-(3-chlorophenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-chlorophenyl)-N-methylacetamide, also known as CPCA, is a chemical compound that belongs to the class of amides. CPCA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
2-chloro-N-(3-chlorophenyl)-N-methylacetamide acts as a competitive inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(3-chlorophenyl)-N-methylacetamide are largely related to its inhibition of DAT. Increased dopamine levels in the synaptic cleft can lead to changes in neuronal signaling and behavior, including increased locomotor activity, reward-seeking behavior, and addiction potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(3-chlorophenyl)-N-methylacetamide in lab experiments is its high potency and selectivity for DAT. This allows for precise manipulation of dopamine levels in the brain. However, one limitation is that 2-chloro-N-(3-chlorophenyl)-N-methylacetamide is not suitable for use in vivo, as it does not cross the blood-brain barrier.
Orientations Futures
There are many potential future directions for research on 2-chloro-N-(3-chlorophenyl)-N-methylacetamide. One area of interest is the development of more potent and selective DAT inhibitors for use in neuroscience research. Another area of interest is the study of the role of DAT in other neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Additionally, further research is needed to understand the biochemical and physiological effects of 2-chloro-N-(3-chlorophenyl)-N-methylacetamide and other DAT inhibitors in order to develop more effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-chlorophenyl)-N-methylacetamide involves the reaction of 3-chloroaniline with chloroacetyl chloride in the presence of sodium carbonate and acetonitrile. The resulting product is then treated with methylamine to yield 2-chloro-N-(3-chlorophenyl)-N-methylacetamide. This method has been optimized to produce high yields of pure 2-chloro-N-(3-chlorophenyl)-N-methylacetamide.
Applications De Recherche Scientifique
2-chloro-N-(3-chlorophenyl)-N-methylacetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. 2-chloro-N-(3-chlorophenyl)-N-methylacetamide has also been used to study the role of DAT in drug addiction and other neurological disorders.
Propriétés
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-12(9(13)6-10)8-4-2-3-7(11)5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMULPGMPZGLDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B7627936.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)



![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)



![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)